2-Hydroxy-2-(p-tolyl)propanoic acid

Description

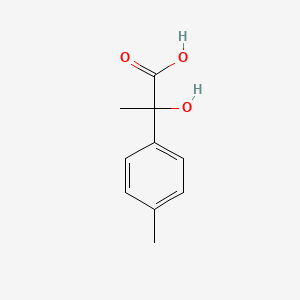

2-Hydroxy-2-(p-tolyl)propanoic acid is a chiral α-hydroxy acid featuring a propanoic acid backbone substituted with a hydroxyl group and a p-tolyl (4-methylphenyl) group at the β-carbon. Its molecular formula is C₁₀H₁₂O₃, with a molar mass of 180.20 g/mol. The compound’s structure is characterized by the presence of a stereogenic center at the β-carbon, making enantiomeric resolution critical for applications in asymmetric synthesis and pharmaceutical chemistry .

The compound is primarily synthesized via Grignard reactions, where a p-tolylmagnesium bromide reacts with a protected pyruvate ester, followed by hydrolysis and purification (e.g., column chromatography or recrystallization) . Spectral data (¹H NMR, ¹³C NMR, IR) confirm its structure, with the hydroxyl group typically appearing as a broad singlet near δ 12.5 ppm in DMSO-d₆, and the p-tolyl methyl resonating at δ 2.3–2.4 ppm .

Its applications span pharmaceutical intermediates (e.g., ibuprofen impurity profiling) and biochemical research, particularly in studying enzyme inhibition (e.g., cyclooxygenase-2 and 15-lipoxygenase) .

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGWCXBGZLLXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971412 | |

| Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56031-84-6, 70589-40-1 | |

| Record name | 2-Hydroxy-2-(4-tolyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-(p-tolyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with ethyl oxalate, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic processes to enhance efficiency and scalability. The use of high-pressure reactors and continuous flow systems can optimize the reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(p-tolyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Formation of 2-oxo-2-(p-tolyl)propanoic acid.

Reduction: Formation of 2-hydroxy-2-(p-tolyl)propanol.

Substitution: Formation of 2-chloro-2-(p-tolyl)propanoic acid or 2-amino-2-(p-tolyl)propanoic acid.

Scientific Research Applications

2-Hydroxy-2-(p-tolyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(p-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can modulate enzyme activity, inhibit microbial growth, and exhibit anti-inflammatory effects through its interaction with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy) increase the aromatic ring’s electron density, influencing reactivity in electrophilic substitutions .

- Steric effects: Bulky groups like phenoxy reduce reaction rates in esterification or coupling reactions .

- Solubility : Crystalline forms (e.g., 3-methoxy derivative) are more amenable to purification than oily analogues (e.g., 4-methoxy derivative) .

Pharmaceutical Impurities and Metabolites

Key Observations :

- The β-hydroxyl group in this compound enhances hydrogen bonding, improving binding affinity to enzyme active sites (e.g., COX-2) compared to non-hydroxylated analogues like 2-(p-tolyl)propanoic acid .

- Stereochemistry : Racemic mixtures (e.g., Impurity M) are common in synthetic routes, necessitating chiral resolution for enantiopure drug formulations .

Thiazole and Heterocyclic Derivatives

Biological Activity

2-Hydroxy-2-(p-tolyl)propanoic acid, also known as 2-(4-methylphenyl)propanoic acid, is a compound with significant biological activity, particularly in pharmacology. Its structure includes a hydroxyl group and a carboxylic acid functional group, making it a member of the hydroxy acids. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C10H12O3

- Molecular Weight : Approximately 180.20 g/mol

- Functional Groups : Hydroxyl and carboxylic acid

The compound's structural features contribute to its reactivity and interactions within biological systems, particularly as it resembles non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Anti-inflammatory Properties

Research indicates that this compound exhibits potential anti-inflammatory properties. Its structural similarity to NSAIDs suggests that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This has been supported by studies showing its ability to modulate inflammatory pathways in vitro .

Interaction with Cytochrome P450 Enzymes

The compound has been studied for its interactions with cytochrome P450 enzymes, which play a significant role in drug metabolism. Understanding these interactions is essential for predicting how this compound might influence the pharmacokinetics of co-administered drugs. Preliminary data suggest that it may act as an impurity in ibuprofen formulations, affecting drug metabolism and efficacy .

The mechanisms by which this compound exerts its effects include:

- Inhibition of COX enzymes involved in prostaglandin synthesis.

- Modulation of enzyme activity through competitive inhibition or allosteric interactions.

- Potential binding to specific receptors involved in pain and inflammation signaling pathways.

Study on Anti-inflammatory Effects

A study conducted by researchers aimed at evaluating the anti-inflammatory effects of this compound demonstrated significant reductions in inflammation markers in animal models. The results indicated that the compound effectively reduced edema and pain responses, comparable to standard NSAIDs.

Pharmacokinetic Analysis

Pharmacokinetic studies have shown that this compound can influence the absorption and metabolism of other drugs when co-administered. This interaction is particularly relevant for patients taking multiple medications, highlighting the need for careful consideration in clinical settings .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ibuprofen | C13H18O2 | Well-known NSAID with significant analgesic effects. |

| 2-Hydroxy-3-(p-tolyl)propanoic acid | C10H12O3 | Potential anti-inflammatory properties; structurally similar to ibuprofen. |

| 4-Methylbenzoic Acid | C8H8O2 | Used in various chemical syntheses; lacks propanoic structure. |

The unique arrangement of functional groups in this compound contributes to its distinct biological activities compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.